![molecular formula C13H17NO2 B12544340 Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate CAS No. 668276-37-7](/img/structure/B12544340.png)
Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate is a chemical compound with a complex structure that includes a cyclopenta[c]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate can be achieved through several methods. One effective method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . Another method includes the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Aplicaciones Científicas De Investigación
Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form centrosymmetric dimers due to intermolecular hydrogen bonds, which may influence its biological activity . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine: Shares a similar core structure but lacks the ethyl and dimethyl substituents.
Indole Derivatives: Indole derivatives are prevalent in various biological systems and have diverse applications
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
668276-37-7 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13(15)12-11-7-5-6-10(11)8(2)9(3)14-12/h4-7H2,1-3H3 |
Clave InChI |
VXZQRMCEAGIRFD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=C(C2=C1CCC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate](/img/structure/B12544264.png)
![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)
![1h-Imidazo[4,5-b]thieno[2,3-e]pyridine](/img/structure/B12544278.png)
![2-[2-(Thiophen-2-yl)ethenyl]pyrazine](/img/structure/B12544286.png)
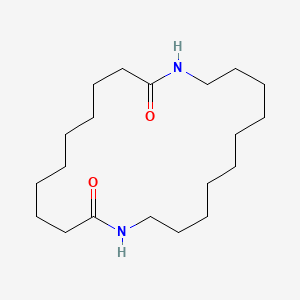
![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)
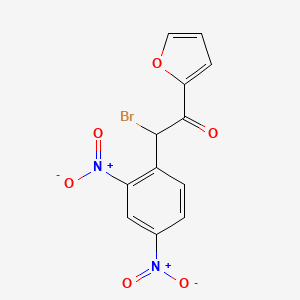
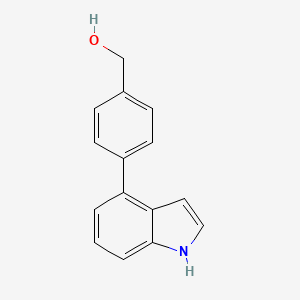
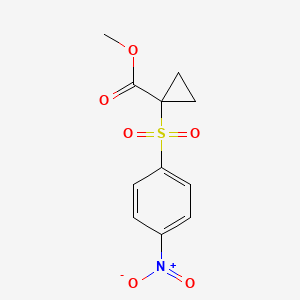
![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)

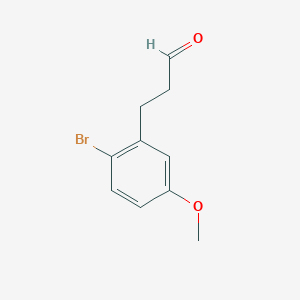
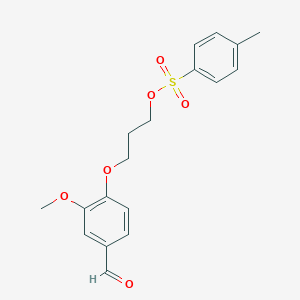
![Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B12544347.png)
